FMP-API-1

説明

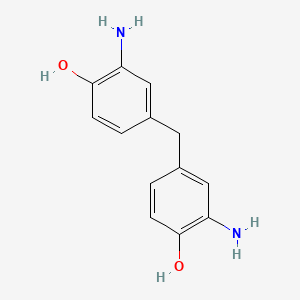

The exact mass of the compound 2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

2-amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c14-10-6-8(1-3-12(10)16)5-9-2-4-13(17)11(15)7-9/h1-4,6-7,16-17H,5,14-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCFVSHSJPIVGCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC2=CC(=C(C=C2)O)N)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00937049 | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6423-19-4, 16523-28-7 | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006423194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Diamino-4,4'-dihydroxydiphenylmethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016523287 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-Methylenebis(2-aminophenol) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00937049 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 16523-28-7 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of FMP-API-1: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1 is a novel small molecule that has garnered significant interest within the research community for its unique dual mechanism of action. It functions as both an A-kinase anchoring protein (AKAP)-Protein Kinase A (PKA) interaction inhibitor and a direct activator of PKA. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual diagrams of the associated signaling pathways and workflows.

Mechanism of Action

This compound exerts its effects through a multifaceted interaction with the Protein Kinase A (PKA) signaling pathway. The primary mechanism involves the disruption of the interaction between PKA and A-kinase anchoring proteins (AKAPs). AKAPs are scaffolding proteins that tether PKA to specific subcellular locations, thereby compartmentalizing PKA signaling and ensuring substrate specificity.

This compound binds to an allosteric site on the regulatory (R) subunits of PKA.[1][2][3][4] This binding event induces a conformational change in the R subunits, which prevents their association with the docking domains of AKAPs. By disrupting this anchoring, this compound effectively delocalizes PKA from its specific subcellular compartments.

Interestingly, the allosteric binding of this compound to the PKA regulatory subunits also leads to the direct activation of the PKA catalytic (C) subunits, even in the absence of elevated cyclic AMP (cAMP) levels.[1][2][5] This dual action of disrupting PKA localization and directly activating its catalytic activity makes this compound a unique tool for studying PKA signaling and a potential therapeutic agent in diseases where this pathway is dysregulated.

Quantitative Data

The following table summarizes the available quantitative data for this compound and its derivatives.

| Compound | Parameter | Value | Target | Assay |

| This compound | IC50 | 23.3 µM | AKAP18δ-RIIα interaction | ELISA |

| This compound/27 | IC50 | 10.7 ± 1.8 µM | RIIβ-AKAP18δ peptide interaction | Surface Plasmon Resonance (SPR) |

| This compound | Concentration for PKA activation in cardiac myocytes | 100 µM | PKA | In-cell activity assay |

| This compound | Concentration for disruption of AKAP150-PKA interaction in cardiac myocytes | 300 µM | AKAP150-PKA interaction | Immunoprecipitation |

Signaling Pathway

The signaling pathway affected by this compound is centered around the PKA cascade. The following diagram illustrates the mechanism of action of this compound.

Experimental Protocols

ELISA for AKAP-PKA Interaction

This protocol is for screening and validating the inhibitory effect of this compound on the interaction between an AKAP and a PKA regulatory subunit.

Materials:

-

High-binding 384-well microtiter plates

-

Recombinant PKA regulatory subunit (e.g., RIIα)

-

Recombinant full-length AKAP (e.g., AKAP18δ)

-

This compound

-

Primary antibody specific for the AKAP

-

Peroxidase-conjugated secondary antibody

-

Chemiluminescent peroxidase substrate

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Wash buffer (e.g., PBS with 0.05% Tween-20, PBS-T)

-

Blocking buffer (e.g., 5% non-fat dry milk in PBS-T)

-

Luminometer

Procedure:

-

Coating: Coat the wells of a 384-well microtiter plate with the PKA regulatory subunit (e.g., 15 ng/well) diluted in coating buffer. Incubate overnight at 4°C.

-

Washing: Wash the plate three times with wash buffer.

-

Blocking: Block the remaining protein-binding sites by adding blocking buffer to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Incubation with AKAP and Inhibitor: Add the recombinant AKAP (e.g., 15 ng/well) and different concentrations of this compound (or vehicle control) to the wells. Incubate for 2 hours at room temperature with gentle agitation.

-

Washing: Wash the plate three times with wash buffer.

-

Primary Antibody Incubation: Add the primary antibody against the AKAP, diluted in blocking buffer, to each well. Incubate for 1-2 hours at room temperature.

-

Washing: Wash the plate three times with wash buffer.

-

Secondary Antibody Incubation: Add the peroxidase-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.

-

Washing: Wash the plate five times with wash buffer.

-

Detection: Add the chemiluminescent substrate to each well and immediately measure the luminescence using a luminometer.

-

Data Analysis: Determine the IC50 value of this compound by plotting the luminescence signal against the logarithm of the inhibitor concentration.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol is to determine the binding kinetics and affinity of this compound to PKA regulatory subunits and its effect on the AKAP-PKA interaction.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chips (e.g., CM5)

-

Recombinant PKA regulatory subunit (e.g., RIIβ)

-

Peptide corresponding to the RII-binding domain of an AKAP (e.g., AKAP18δ peptide)

-

This compound

-

Amine coupling kit (NHS, EDC)

-

Running buffer (e.g., HBS-EP)

-

Regeneration solution

Procedure:

-

Ligand Immobilization: Immobilize the AKAP peptide onto the surface of a sensor chip using standard amine coupling chemistry.

-

Analyte Preparation: Prepare a series of dilutions of the PKA regulatory subunit in running buffer. For inhibition studies, pre-incubate the PKA regulatory subunit with various concentrations of this compound.

-

Binding Measurement: Inject the analyte solutions over the sensor chip surface at a constant flow rate. Monitor the change in resonance units (RU) in real-time to observe the association phase.

-

Dissociation Measurement: After the association phase, flow running buffer over the chip to monitor the dissociation of the analyte from the immobilized ligand.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

-

Data Analysis: Fit the sensorgram data to appropriate binding models (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). For inhibition studies, calculate the IC50 value.

Non-Radioactive PKA Activity Assay

This protocol is to measure the effect of this compound on the catalytic activity of PKA.

Materials:

-

Non-radioactive PKA kinase activity assay kit (e.g., PepTag® Assay)

-

Recombinant PKA holoenzyme or cell lysates containing PKA

-

This compound

-

ATP

-

PKA-specific peptide substrate

-

Kinase reaction buffer

-

Agarose gel electrophoresis system

-

Microcentrifuge

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the PKA enzyme source, the PKA-specific fluorescently labeled peptide substrate, and the kinase reaction buffer.

-

Inhibitor/Activator Addition: Add various concentrations of this compound or a vehicle control to the reaction tubes.

-

Initiate Reaction: Start the kinase reaction by adding ATP to each tube.

-

Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30 minutes).

-

Stop Reaction: Terminate the reaction by heating the samples at 95°C for 10 minutes.

-

Electrophoresis: Load the samples onto an agarose gel. The phosphorylation of the peptide substrate by PKA introduces a negative charge, causing it to migrate towards the positive electrode. The unphosphorylated peptide will migrate towards the negative electrode.

-

Visualization and Quantification: Visualize the separated phosphorylated and unphosphorylated peptides under UV light. The amount of PKA activity is proportional to the amount of phosphorylated peptide, which can be quantified by densitometry.

Immunoprecipitation and Western Blotting

This protocol is to assess the disruption of the AKAP-PKA interaction in a cellular context.

Materials:

-

Cultured cells (e.g., neonatal rat cardiac myocytes)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against the target AKAP (e.g., anti-AKAP150)

-

Protein A/G agarose or magnetic beads

-

Antibodies against PKA regulatory and catalytic subunits

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF or nitrocellulose membranes

-

Transfer buffer and apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate and imaging system

Procedure:

-

Cell Treatment: Treat cultured cells with this compound (e.g., 300 µM) or vehicle control for the desired time.

-

Cell Lysis: Lyse the cells in ice-cold lysis buffer.

-

Clarification: Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Pre-clearing: (Optional) Pre-clear the lysates by incubating with protein A/G beads to reduce non-specific binding.

-

Immunoprecipitation: Incubate the cell lysates with the primary antibody against the target AKAP overnight at 4°C with gentle rotation.

-

Bead Incubation: Add protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C.

-

Washing: Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blotting:

-

Separate the eluted proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against the PKA subunits overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

-

Analysis: Compare the amount of co-immunoprecipitated PKA subunits in the this compound treated samples versus the control samples to determine the extent of interaction disruption.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for characterizing this compound and the logical relationship of its dual mechanism of action.

Conclusion

This compound represents a significant tool for the study of PKA signaling due to its unique dual mechanism of disrupting AKAP-PKA interactions and directly activating PKA. This technical guide provides a foundational understanding of its core mechanism, supported by available quantitative data and detailed experimental protocols. Further research into the specific binding kinetics with various AKAPs and the downstream consequences of its dual action will continue to elucidate the complex roles of compartmentalized PKA signaling in health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

FMP-API-1: A Technical Guide to a Novel AKAP-PKA Interaction Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in a vast array of cellular processes. The specificity of PKA signaling is largely governed by its subcellular localization, which is orchestrated by A-kinase anchoring proteins (AKAPs). AKAPs tether PKA to specific cellular compartments, placing the kinase in close proximity to its substrates and creating localized signaling hubs. The interaction between AKAPs and the regulatory (R) subunits of PKA is a critical control point in cellular signaling, and its disruption presents a promising therapeutic strategy for various diseases.

FMP-API-1 is a small molecule that has been identified as an inhibitor of the AKAP-PKA interaction.[1] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the signaling pathways it modulates.

Mechanism of Action

This compound disrupts the interaction between AKAPs and PKA by binding to an allosteric site on the PKA regulatory subunits.[1][2] This binding event has a dual effect:

-

Inhibition of AKAP-PKA Interaction: By binding to the R subunit, this compound induces a conformational change that prevents the binding of AKAPs, thereby displacing PKA from its anchored locations.[1]

-

Activation of PKA: The allosteric binding of this compound also leads to the dissociation of the catalytic (C) subunits from the regulatory subunits, resulting in the activation of PKA's kinase activity.[1][3]

This dual action makes this compound a unique tool for studying compartmentalized PKA signaling and a potential therapeutic agent for conditions where targeted PKA activation is desirable.

Quantitative Data

The inhibitory potency of this compound and its derivatives has been quantified using various biochemical and cellular assays. The following tables summarize the available quantitative data.

| Compound | Assay | Interaction | IC50 (µM) | Reference |

| This compound/27 | Surface Plasmon Resonance (SPR) | RIIα - AKAP18δ-L314E peptide | 4.0 ± 0.1 | [1] |

Table 1: Inhibitory concentration (IC50) of this compound/27 on the AKAP-PKA interaction.

| Compound | Cell Type | Effect | Concentration | Observation | Reference |

| This compound | Rat neonatal cardiac myocytes | Increased PKA activity | 100 µM | Significant increase in PKA activity | [3] |

| This compound | Rat neonatal cardiac myocytes | Increased PKA activity | 300 µM | PKA activity increased to a level similar to isoproterenol (100 nM) | [3] |

| This compound | mpkCCD cells | AQP2 phosphorylation | 100-1500 µM | Dose-dependent increase in AQP2 phosphorylation | [4] |

| This compound | Rat neonatal cardiac myocytes | Increased phosphorylation of PLN and c-TnI | 100 µM and 300 µM | Dose-dependent increase in phosphorylation | [5] |

Table 2: Cellular activity of this compound.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize this compound.

Enzyme-Linked Immunosorbent Assay (ELISA) for AKAP-PKA Interaction

This assay is used to screen for and quantify the inhibition of the AKAP-PKA interaction by small molecules.

Materials:

-

Recombinant PKA RIIα subunits

-

Recombinant full-length AKAP18δ

-

Primary antibody specific for AKAP18δ

-

Secondary peroxidase-conjugated antibody

-

Chemiluminescent peroxidase substrate

-

384-well microtiter plates

-

This compound or other test compounds

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

-

Blocking buffer (e.g., 5% non-fat dry milk in wash buffer)

Protocol:

-

Coating: Coat the wells of a 384-well microtiter plate with PKA RIIα subunits (e.g., 15 ng/well) in coating buffer overnight at 4°C.

-

Washing: Wash the wells three times with wash buffer.

-

Blocking: Block the wells with blocking buffer for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Incubation with Inhibitor and AKAP: Add this compound or other test compounds at various concentrations to the wells, followed by the addition of full-length AKAP18δ (e.g., 15 ng/well). Incubate for 2 hours at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Primary Antibody Incubation: Add the primary anti-AKAP18δ antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Secondary Antibody Incubation: Add the secondary peroxidase-conjugated antibody to each well and incubate for 1 hour at room temperature.

-

Washing: Wash the wells three times with wash buffer.

-

Detection: Add the chemiluminescent peroxidase substrate to each well and measure the luminescence using a plate reader.

-

Data Analysis: The decrease in luminescence in the presence of the inhibitor corresponds to the inhibition of the AKAP-PKA interaction. Calculate the IC50 value from the dose-response curve.

Surface Plasmon Resonance (SPR) Assay

SPR is used to measure the real-time binding kinetics and affinity of the interaction between PKA and AKAP peptides, and its inhibition by this compound.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

AKAP peptide (e.g., AKAP18δ-L314E)

-

Recombinant PKA RIIα and RIIβ subunits

-

This compound or other test compounds

-

Running buffer (e.g., HBS-EP buffer)

-

Immobilization reagents (e.g., EDC, NHS)

-

Regeneration solution (e.g., glycine-HCl, pH 2.5)

Protocol:

-

Sensor Chip Preparation: Activate the carboxymethylated dextran surface of the sensor chip using a mixture of EDC and NHS.

-

Ligand Immobilization: Covalently immobilize the AKAP peptide onto the sensor chip surface via amine coupling.

-

Blocking: Deactivate any remaining active esters on the surface with ethanolamine.

-

Binding Analysis:

-

Inject a solution of PKA R subunits (analyte) at various concentrations over the sensor surface and monitor the change in the SPR signal (response units, RU) to determine the association and dissociation rate constants.

-

For inhibition studies, pre-incubate the PKA R subunits with different concentrations of this compound before injecting the mixture over the sensor surface.

-

-

Regeneration: After each binding cycle, regenerate the sensor surface by injecting the regeneration solution to remove the bound analyte.

-

Data Analysis: The decrease in the SPR signal in the presence of this compound indicates inhibition of the interaction. Determine the IC50 value by plotting the response against the inhibitor concentration.

In Vitro PKA Activity Assay (PepTag® Assay)

This non-radioactive assay measures the kinase activity of PKA by monitoring the phosphorylation of a fluorescently labeled peptide substrate.

Materials:

-

PepTag® A1 Peptide (PKA substrate)

-

Recombinant PKA catalytic and regulatory subunits

-

This compound or other test compounds

-

cAMP (positive control)

-

PKA Reaction Buffer

-

ATP

-

Agarose gel electrophoresis system

-

Glycerol (80%)

Protocol:

-

Reaction Setup: In a microcentrifuge tube, combine the PKA Reaction Buffer, PepTag® A1 Peptide, and the PKA holoenzyme (reconstituted R and C subunits).

-

Addition of Activators/Inhibitors: Add this compound, cAMP (as a positive control for activation), or a known PKA inhibitor (as a negative control) to the reaction tubes.

-

Initiation of Reaction: Start the phosphorylation reaction by adding ATP.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 30 minutes).

-

Stopping the Reaction: Stop the reaction by placing the tubes in a boiling water bath for 10 minutes.

-

Electrophoresis: Add 80% glycerol to the samples and load them onto a 0.8% agarose gel. Run the electrophoresis at 100V for 15-30 minutes. The phosphorylated peptide will have a net negative charge and migrate towards the anode, while the non-phosphorylated peptide will migrate towards the cathode.

-

Visualization and Quantification: Visualize the separated peptides on a UV transilluminator and quantify the band intensities. The increase in the intensity of the phosphorylated peptide band in the presence of this compound indicates PKA activation.

Cellular Assay for Cardiomyocyte Contractility

This assay assesses the effect of this compound on the contractility of isolated cardiac myocytes.

Materials:

-

Isolated neonatal or adult rat cardiac myocytes

-

Cell culture medium

-

This compound

-

Isoproterenol (positive control)

-

Microscope with a video-based edge-detection system for measuring cell shortening

-

Field stimulation electrodes

Protocol:

-

Cell Plating: Plate isolated cardiomyocytes on laminin-coated coverslips and allow them to attach.

-

Perfusion: Place the coverslip in a perfusion chamber on the stage of the microscope and perfuse with a physiological salt solution.

-

Pacing: Electrically stimulate the myocytes to contract at a constant frequency (e.g., 1 Hz).

-

Baseline Recording: Record baseline contractility (sarcomere length shortening) for a stable period.

-

Compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

-

Effect Recording: Continuously record the contractility to measure the effect of the compound.

-

Positive Control: Perfuse with isoproterenol to induce a maximal contractile response.

-

Data Analysis: Analyze the video recordings to quantify parameters such as the amplitude of cell shortening, and the rates of contraction and relaxation. Compare the effects of this compound to the baseline and the positive control.

AQP2 Phosphorylation and Trafficking Assay in Renal Cells

This assay evaluates the effect of this compound on the phosphorylation and subcellular localization of Aquaporin-2 (AQP2) in renal collecting duct cells.

Materials:

-

mpkCCD cells (mouse cortical collecting duct cell line)

-

Cell culture medium and supplements

-

This compound

-

dDAVP (vasopressin analog, positive control)

-

H89 (PKA inhibitor)

-

Lysis buffer

-

Antibodies: anti-AQP2, anti-phospho-AQP2 (Ser256, Ser269), and a loading control antibody (e.g., anti-β-actin)

-

Secondary antibodies for Western blotting and immunofluorescence

-

Western blotting and immunofluorescence microscopy equipment

Protocol for Western Blotting:

-

Cell Treatment: Culture mpkCCD cells to confluence and then treat with this compound, dDAVP, or vehicle control for a specified time. For inhibition studies, pre-treat with H89 before adding this compound.

-

Cell Lysis: Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against total AQP2 and phosphorylated AQP2.

-

Detection: Use a chemiluminescent substrate to detect the antibody-bound proteins.

-

Data Analysis: Quantify the band intensities and normalize the phosphorylated AQP2 signal to the total AQP2 signal.

Protocol for Immunofluorescence:

-

Cell Culture and Treatment: Grow mpkCCD cells on coverslips and treat with this compound or dDAVP.

-

Fixation and Permeabilization: Fix the cells with paraformaldehyde and permeabilize with Triton X-100.

-

Immunostaining: Incubate the cells with the anti-AQP2 primary antibody, followed by a fluorescently labeled secondary antibody.

-

Microscopy: Mount the coverslips and visualize the subcellular localization of AQP2 using a fluorescence microscope.

-

Analysis: Assess the translocation of AQP2 from intracellular vesicles to the apical membrane.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: A simplified diagram of the canonical AKAP-PKA signaling pathway.

Caption: Mechanism of action of this compound on the AKAP-PKA complex.

Caption: Workflow for characterizing this compound using Surface Plasmon Resonance.

Conclusion

This compound represents a valuable pharmacological tool for the investigation of AKAP-PKA signaling. Its dual mechanism of action, involving both the disruption of PKA localization and the activation of its catalytic activity, provides a unique means to dissect the roles of compartmentalized signaling in various cellular contexts. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in utilizing this compound to further our understanding of PKA signaling and to explore its therapeutic potential. Further structural studies to precisely map the allosteric binding site of this compound on the PKA regulatory subunit will be invaluable for the rational design of next-generation AKAP-PKA interaction inhibitors with enhanced potency and specificity.

References

- 1. ulab360.com [ulab360.com]

- 2. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]

- 4. Screening for small molecule disruptors of AKAP-PKA interactions - MDC Repository [edoc.mdc-berlin.de]

- 5. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]

FMP-API-1: A Dual-Action Modulator of Protein Kinase A

A Technical Guide for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of FMP-API-1, a small molecule compound that acts as a significant modulator of Protein Kinase A (PKA) signaling. This compound exhibits a unique dual mechanism of action: it functions as an inhibitor of the interaction between A-Kinase Anchoring Proteins (AKAPs) and PKA, and concurrently as a direct, cAMP-independent activator of PKA. This document details the molecular mechanism, quantitative parameters of its activity, experimental protocols for its characterization, and its role in manipulating compartmentalized PKA signaling. The information presented is intended for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential and research applications of targeting PKA signaling pathways.

Introduction to this compound and PKA Signaling

Protein Kinase A (PKA) is a crucial serine/threonine kinase involved in a multitude of cellular processes, including metabolism, gene expression, and cell cycle regulation.[1] The canonical activation of PKA is mediated by the second messenger cyclic adenosine monophosphate (cAMP).[2] In its inactive state, PKA exists as a heterotetramer composed of two regulatory (R) subunits and two catalytic (C) subunits.[1] The binding of cAMP to the R subunits induces a conformational change, leading to the dissociation of the C subunits, which then become active and phosphorylate their downstream targets.[2]

The spatial and temporal specificity of PKA signaling is tightly controlled by A-Kinase Anchoring Proteins (AKAPs).[3] AKAPs tether PKA to specific subcellular locations, thereby ensuring that PKA-mediated phosphorylation occurs in proximity to its intended substrates and creating localized signaling hubs.[3] The disruption of these PKA-AKAP interactions can have profound effects on cellular signaling.

This compound (3,3'-diamino-4,4'-dihydroxydiphenylmethane) is a small molecule that has been identified as a modulator of the PKA signaling pathway.[3] It has a dual role: it disrupts the interaction between PKA and AKAPs and also directly activates PKA in a cAMP-independent manner.[3][4] This unique mechanism of action makes this compound a valuable tool for studying compartmentalized PKA signaling and a potential lead compound for therapeutic development in diseases associated with aberrant PKA activity.[3]

Mechanism of Action of this compound

This compound exerts its effects on PKA through a dual mechanism:

-

Disruption of AKAP-PKA Interaction: this compound inhibits the binding of PKA to AKAPs.[3] It achieves this by binding to an allosteric site on the PKA regulatory subunits, which is distinct from the AKAP binding domain.[3][4] This allosteric modulation reduces the affinity of the R subunits for AKAPs, leading to the delocalization of PKA from its specific subcellular anchors.

-

cAMP-Independent PKA Activation: In addition to disrupting the AKAP-PKA interaction, this compound directly activates PKA.[3] This activation is independent of cAMP levels and is thought to occur through the binding of this compound to the regulatory subunits, which induces a conformational change that promotes the release of the active catalytic subunits.[5] This direct activation allows for the stimulation of PKA activity even in cellular contexts where cAMP levels are low.

The net effect of this compound is a selective interference with compartmentalized cAMP signaling.[3] By uncoupling PKA from its anchoring proteins and simultaneously activating it, this compound can lead to the phosphorylation of a specific subset of PKA substrates, differing from the global phosphorylation pattern induced by elevated cAMP levels.[5]

Quantitative Data

The following tables summarize the key quantitative parameters related to the activity of this compound and its derivatives.

| Compound | Assay Type | Target Interaction | IC50 | Reference |

| This compound | ELISA | AKAP18δ - PKA RIIα | 23.3 µM | [1] |

| This compound/27 | Surface Plasmon Resonance (SPR) | AKAP18δ peptide - PKA RIIβ | 10.7 ± 1.8 µM | [6] |

Table 1: Inhibitory Activity of this compound and Derivatives on AKAP-PKA Interaction. This table presents the half-maximal inhibitory concentration (IC50) values for this compound and its more potent derivative, this compound/27, in disrupting the interaction between AKAPs and PKA regulatory subunits.

| Compound | Cell Type | Concentration Range for Activity | Observed Effect | Reference |

| This compound | Rat Neonatal Cardiac Myocytes | 100 - 300 µM | Increased PKA activity and phosphorylation of PKA substrates | [5] |

| This compound | HEK293 Cells | 100 - 300 µM | Reduced co-immunoprecipitation of PKA catalytic and regulatory subunits | [5] |

| This compound | mpkCCD cells | 100 - 1500 µM | Dose-dependent increase in PKA activity | [7] |

Table 2: Effective Concentrations of this compound for PKA Activation in Cellular Assays. This table provides the concentration ranges of this compound that have been shown to effectively activate PKA in different cell-based experiments.

Signaling Pathway Diagrams

The following diagrams illustrate the canonical PKA activation pathway and the mechanism of action of this compound.

Figure 1: Canonical cAMP-Dependent PKA Activation Pathway. This diagram illustrates the conventional pathway of PKA activation, initiated by an extracellular signal leading to the production of cAMP and subsequent release of active PKA catalytic subunits.

Figure 2: Dual Mechanism of Action of this compound. This diagram depicts how this compound disrupts the interaction between PKA and AKAPs, leading to an unanchored PKA holoenzyme, which is then directly activated by this compound, resulting in substrate phosphorylation.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

In Vitro PKA Activity Assay (PepTag® Assay)

This protocol is adapted from methodologies described in the literature to assess the direct effect of this compound on PKA activity.[5]

Materials:

-

Recombinant PKA catalytic subunit

-

Recombinant PKA regulatory subunit (RIIα)

-

PepTag® A1 Peptide (PKA substrate)

-

PepTag® PKA reaction buffer

-

This compound

-

cAMP (positive control)

-

DMSO (vehicle control)

-

Agarose gel electrophoresis system

-

Microcentrifuge

-

Water bath or heat block at 30°C

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube by combining the PKA reaction buffer, recombinant RIIα subunits (e.g., to inhibit ~60% of catalytic activity), and the PepTag® A1 peptide.

-

Add this compound (e.g., at 100 µM and 1 mM final concentrations), cAMP (e.g., 5 µM), or DMSO to respective tubes.

-

Initiate the reaction by adding the recombinant PKA catalytic subunit.

-

Incubate the reaction mixture at 30°C for 10-30 minutes.

-

Stop the reaction by placing the tubes on ice or by adding a stop solution as per the manufacturer's instructions.

-

Load the samples onto a 0.8% agarose gel.

-

Perform electrophoresis to separate the phosphorylated (negatively charged) and non-phosphorylated (positively charged) peptide substrates.

-

Visualize the peptide bands under UV light and quantify the band intensities using densitometry to determine the percentage of phosphorylated substrate.

Figure 3: Experimental Workflow for In Vitro PKA Activity Assay. This flowchart outlines the key steps involved in assessing the effect of this compound on PKA catalytic activity using the PepTag® assay.

AKAP-PKA Interaction ELISA

This protocol is based on the ELISA screening assay used to identify this compound.[1][6]

Materials:

-

High-binding 384-well microtiter plates

-

Recombinant PKA RIIα subunits

-

Recombinant full-length AKAP18δ

-

This compound

-

Primary antibody specific for AKAP18δ

-

Peroxidase-conjugated secondary antibody

-

Chemiluminescent peroxidase substrate

-

Plate reader with luminescence detection

-

Wash buffer (e.g., PBS with 0.05% Tween-20)

-

Blocking buffer (e.g., 5% non-fat milk in wash buffer)

Procedure:

-

Coat the microtiter plate wells with recombinant PKA RIIα subunits and incubate overnight at 4°C.

-

Wash the wells with wash buffer to remove unbound RIIα.

-

Block non-specific binding sites by adding blocking buffer and incubating for 1-2 hours at room temperature.

-

Wash the wells again.

-

Add recombinant AKAP18δ, either alone or pre-incubated with various concentrations of this compound, to the wells. Incubate for 1-2 hours at room temperature.

-

Wash the wells to remove unbound proteins.

-

Add the primary antibody against AKAP18δ and incubate for 1 hour at room temperature.

-

Wash the wells and add the peroxidase-conjugated secondary antibody. Incubate for 1 hour at room temperature.

-

Wash the wells thoroughly.

-

Add the chemiluminescent substrate and immediately measure the luminescence signal using a plate reader. The signal intensity is proportional to the amount of AKAP18δ bound to RIIα.

Co-Immunoprecipitation of PKA and AKAP from Cell Lysates

This protocol describes how to assess the effect of this compound on the interaction between PKA and AKAPs in a cellular context.[5]

Materials:

-

Cultured cells (e.g., rat neonatal cardiac myocytes or HEK293 cells)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibody against an AKAP (e.g., anti-AKAP150) or PKA RII subunit

-

Protein A/G agarose or magnetic beads

-

SDS-PAGE and Western blotting reagents and equipment

-

Antibodies for Western blotting (e.g., anti-PKA catalytic subunit, anti-PKA RII subunit, anti-AKAP)

Procedure:

-

Treat cultured cells with this compound (e.g., 100-300 µM) or vehicle (DMSO) for the desired time.

-

Lyse the cells in ice-cold lysis buffer.

-

Clarify the lysates by centrifugation to remove cellular debris.

-

Pre-clear the lysates by incubating with protein A/G beads for 30-60 minutes at 4°C.

-

Incubate the pre-cleared lysates with the immunoprecipitating antibody (e.g., anti-AKAP150) overnight at 4°C with gentle rotation.

-

Add protein A/G beads to the lysate-antibody mixture and incubate for 1-2 hours at 4°C to capture the immune complexes.

-

Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against the PKA catalytic and regulatory subunits to determine the amount of PKA that co-immunoprecipitated with the AKAP.

Conclusion

This compound is a novel small molecule with a distinctive dual-action mechanism on the PKA signaling pathway. By both disrupting the anchoring of PKA by AKAPs and directly activating the kinase independent of cAMP, it provides a powerful tool to dissect the complexities of compartmentalized signaling. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further explore the biological effects and therapeutic potential of this compound and similar molecules. Its ability to selectively modulate PKA activity highlights a promising strategy for the development of targeted therapies for diseases characterized by dysregulated PKA signaling.

References

- 1. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 2. commerce.bio-rad.com [commerce.bio-rad.com]

- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

FMP-API-1: A Novel Modulator of A-Kinase Anchoring Protein (AKAP)-PKA Interactions

An In-depth Technical Guide on the Discovery, Mechanism of Action, and Therapeutic Potential of FMP-API-1

Abstract

This compound (3,3'-diamino-4,4'-dihydroxydiphenylmethane) is a small molecule identified as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and Protein Kinase A (PKA). By binding to an allosteric site on the regulatory subunits of PKA, this compound not only inhibits the AKAP-PKA interaction but also directly activates PKA. This dual mechanism of action provides a powerful tool for investigating compartmentalized cAMP/PKA signaling. Notably, this compound has demonstrated significant therapeutic potential, particularly in the context of nephrogenic diabetes insipidus (NDI), where it can increase the activity of aquaporin-2 (AQP2) water channels independently of the vasopressin V2 receptor. This whitepaper provides a comprehensive technical overview of the discovery, development, and experimental characterization of this compound, intended for researchers, scientists, and drug development professionals.

Introduction

Protein Kinase A (PKA) is a ubiquitous serine/threonine kinase that plays a pivotal role in numerous cellular processes by phosphorylating a wide array of substrate proteins. The specificity of PKA signaling is not solely determined by the presence of its second messenger, cyclic AMP (cAMP), but is critically dependent on its subcellular localization. A-Kinase Anchoring Proteins (AKAPs) are a diverse family of scaffolding proteins that tether PKA to specific intracellular sites, thereby creating localized signaling "islands" or "signalosomes". This compartmentalization ensures that PKA acts on the correct substrates at the appropriate time and place.

Disruption of AKAP-PKA interactions has emerged as a promising strategy for both studying and therapeutically modulating PKA signaling pathways. Small molecule inhibitors offer a powerful approach to dissect these interactions with high temporal and spatial resolution. This compound was discovered through a screening campaign aimed at identifying such molecules.

Discovery of this compound

This compound was identified from a library of 20,064 small molecules (FMP_20,000) from the Leibniz-Forschungsinstitut für Molekulare Pharmakologie in Berlin[1]. The screening was conducted using an enzyme-linked immunosorbent assay (ELISA) designed to detect the interaction between recombinant full-length AKAP18δ and the RIIα regulatory subunit of PKA[1][2].

Initial Screening and Validation

The primary screen identified nine potential disruptors of the AKAP18δ-RIIα interaction[1]. This compound emerged as a promising candidate and was selected for further validation using secondary assays, including Surface Plasmon Resonance (SPR) measurements[2].

Mechanism of Action

This compound exhibits a dual mechanism of action:

-

Disruption of AKAP-PKA Interaction: this compound binds to an allosteric site on the regulatory (R) subunits of PKA, leading to the dissociation of PKA from AKAPs[2][3]. This disrupts the spatial confinement of PKA, leading to a more diffuse signaling profile.

-

Direct Activation of PKA: In addition to disrupting the protein-protein interaction, this compound also directly activates the catalytic activity of PKA[2][3].

This combined effect results in a selective interference with compartmentalized cAMP signaling.

Quantitative Data

The following tables summarize the key quantitative data for this compound and its derivatives.

| Parameter | Value | Assay | Description | Reference |

| IC50 | 23.3 μM | ELISA | Inhibition of AKAP18δ-RIIα interaction | [1][2] |

| Inhibition | ~40% at 50 μM | SPR | Inhibition of AKAP18δ-L314E peptide and RIIα interaction | [2] |

Table 1: In Vitro Efficacy of this compound

| Parameter | Value | Assay | Description | Reference |

| IC50 | 10.7 ± 1.8 μM | SPR | Inhibition of AKAP18δ-derived peptide and RIIβ interaction | [4] |

Table 2: In Vitro Efficacy of this compound/27 (a derivative)

| Parameter | Treatment | Effect | Cell Line/Model | Reference |

| AQP2 Phosphorylation | This compound (100–1500 µM) for 1h | Dose-dependent increase in non-glycosylated AQP2 | mpkCCD cells | [5] |

| Apical AQP2 Expression | This compound (900 µM) for 1h | Significant increase in apical AQP2 | mpkCCD cells | [5] |

| Urine Osmolality | This compound/27 | Increased urine concentrating ability | V2R-inhibited NDI mouse model | [5] |

Table 3: Cellular and In Vivo Effects of this compound and Derivatives

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

References

- 1. researchgate.net [researchgate.net]

- 2. edoc.mdc-berlin.de [edoc.mdc-berlin.de]

- 3. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

FMP-API-1: A V2R-Independent Modulator of Aquaporin-2 Activity

An In-depth Technical Guide for Researchers and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism and effects of FMP-API-1, a small molecule modulator of Aquaporin-2 (AQP2) activity. The information presented herein is intended for researchers, scientists, and professionals in the field of drug development exploring novel therapeutic strategies for water balance disorders, such as Nephrogenic Diabetes Insipidus (NDI).

Introduction to Aquaporin-2 and Its Regulation

Body water homeostasis is critically maintained by the kidneys, specifically through the regulation of water reabsorption in the collecting ducts.[1] The aquaporin-2 (AQP2) water channel is the primary protein responsible for this process.[2] Its trafficking to and from the apical plasma membrane of principal cells is tightly controlled by the antidiuretic hormone arginine vasopressin (AVP).[3]

The canonical signaling pathway is initiated by AVP binding to the vasopressin V2 receptor (V2R) on the basolateral membrane.[1] This activates a G-protein-coupled cascade, leading to a rise in intracellular cyclic AMP (cAMP) and the subsequent activation of Protein Kinase A (PKA).[3][4] PKA then phosphorylates AQP2 at several serine residues in its C-terminus, most notably Serine 256 (S256).[5][6] This phosphorylation event is a crucial trigger, promoting the translocation of AQP2-laden vesicles to the apical membrane, thereby increasing water permeability.[6][7]

Disruptions in this pathway, particularly due to loss-of-function mutations in the V2R gene, lead to congenital nephrogenic diabetes insipidus (NDI), a disorder characterized by the kidney's inability to concentrate urine.[8] This has driven research into therapeutic agents that can bypass the V2R and directly modulate AQP2 activity.

This compound: Mechanism of Action

This compound is a small molecule that functions as an A-kinase anchoring protein (AKAP)-PKA interaction inhibitor.[9] In the cell, AKAPs compartmentalize PKA signaling by tethering the kinase to specific subcellular locations, ensuring substrate specificity.[8] this compound acts by binding to an allosteric site on the PKA regulatory subunits, which disrupts the high-affinity interaction between PKA and AKAPs.[8][9]

By dissociating PKA from its anchoring proteins, this compound effectively increases the pool of active PKA within the renal collecting duct cells.[8] This elevated PKA activity leads to the phosphorylation of AQP2, mimicking the downstream effects of vasopressin stimulation but through a V2R-independent mechanism. This makes this compound a promising candidate for treating conditions like V2R-defective NDI.[8]

Signaling Pathway Diagram

The following diagram illustrates the canonical AVP-V2R signaling pathway and the alternative activation route provided by this compound.

Quantitative Effects on AQP2 Activity

Studies using mouse kidney models and cell lines have quantified the effects of this compound and its derivatives on key endpoints in the AQP2 activation cascade. The data highlight a potent, dose-dependent response that is comparable to vasopressin.

Table 1: Effect of this compound and Derivatives on AQP2 Phosphorylation

| Compound | Target Phospho-site | Observation | Model System |

|---|---|---|---|

| This compound | S256 | Increased phosphorylation | mpkCCD cells[8] |

| This compound/27 | S256 | Increased phosphorylation | Mouse Kidney[8] |

| This compound/27 | S261 | Strong increase, same extent as vasopressin | Mouse Kidney[8] |

| this compound/27 | S269 | Strong increase, same extent as vasopressin | Mouse Kidney[8] |

Table 2: Functional Effects on Water Permeability

| Compound | Assay | Result | Model System |

|---|---|---|---|

| This compound | Transcellular Water Permeability | Increased to the same extent as vasopressin | Isolated Renal Collecting Ducts[8] |

| this compound/27 | Urine Concentrating Ability | Successfully improved ability | NDI Mouse Model[8] |

Key Experimental Protocols

The following are detailed methodologies for experiments crucial to characterizing the effects of this compound on AQP2.

Cell Culture and Treatment

-

Cell Line: Mouse cortical collecting duct (mpkCCD) cells are a standard model for studying AQP2 trafficking.[8]

-

Culture Conditions: Cells are typically cultured on permeable filter supports (e.g., Transwell®) to allow for polarization and differentiation into an epithelial monolayer. Media is supplemented with hormones like dexamethasone and triiodothyronine.

-

Treatment: For experiments, cells are serum-starved for a defined period (e.g., 16 hours). Subsequently, the basolateral medium is replaced with fresh medium containing this compound at various concentrations or a vehicle control (e.g., DMSO). A positive control of desmopressin (dDAVP), a stable vasopressin analog, is run in parallel.[8] Incubation times vary depending on the endpoint (e.g., 15-60 minutes for phosphorylation studies).

Western Blotting for Phosphorylated AQP2

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Total protein concentration in the lysates is determined using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 10-20 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

The membrane is incubated overnight at 4°C with a primary antibody specific for phosphorylated AQP2 (e.g., anti-pS256-AQP2, anti-pS269-AQP2).

-

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour.

-

The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

-

-

Normalization: The membrane is stripped and re-probed with an antibody against total AQP2 and a loading control (e.g., β-actin or GAPDH) to normalize the phosphorylation signal.

Immunofluorescence for AQP2 Localization

-

Cell Preparation: mpkCCD cells are grown on permeable supports or glass coverslips. Following treatment with this compound or controls, cells are fixed with 4% paraformaldehyde.

-

Permeabilization: Cells are permeabilized with a detergent like Triton X-100 (0.1% in PBS) to allow antibody access to intracellular epitopes.

-

Blocking: Non-specific binding is blocked using a solution containing serum (e.g., goat serum) or BSA.

-

Antibody Staining: Cells are incubated with a primary antibody against total AQP2. Following washes, they are incubated with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488). Nuclei can be counterstained with DAPI.

-

Imaging: Coverslips are mounted and imaged using a confocal laser scanning microscope. The distribution of AQP2 is assessed, comparing the signal at the apical membrane versus the cytoplasm between different treatment groups.

Experimental Workflow Diagram

This diagram outlines the typical workflow for assessing this compound's effect on AQP2 phosphorylation.

Conclusion and Future Directions

This compound represents a significant advancement in the potential treatment of water balance disorders like NDI. By targeting the AKAP-PKA interaction, it activates the AQP2 water channel through a mechanism that is independent of the vasopressin V2 receptor.[8][9] The ability of this compound and its more potent derivatives to increase AQP2 phosphorylation and membrane localization translates to enhanced water permeability, offering a direct therapeutic strategy to restore urine concentrating ability in patients with V2R mutations.[8]

Further research will likely focus on optimizing the potency and specificity of these compounds, evaluating their long-term efficacy and safety profiles in preclinical models, and exploring their potential utility in other conditions characterized by AQP2 dysregulation. The development of drugs that directly and specifically target AQP2 function remains a high-priority goal in nephrology.[8]

References

- 1. Regulation of aquaporin-2 in the kidney: A molecular mechanism of body-water homeostasis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AQP2 aquaporin 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 3. Regulation of the Vasopressin V2 Receptor by Vasopressin in Polarized Renal Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Molecular mechanisms regulating aquaporin-2 in kidney collecting duct - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Intracellular sites of AQP2 S256 phosphorylation identified using inhibitors of the AQP2 recycling itinerary - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phosphorylation events and the modulation of aquaporin 2 cell surface expression - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Regulation of aquaporin-2 trafficking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. medchemexpress.com [medchemexpress.com]

Initial In Vitro Studies of FMP-API-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the initial in vitro studies of FMP-API-1, a small molecule inhibitor of the A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction. The data and protocols summarized herein are derived from foundational research and are intended to provide a comprehensive resource for professionals in the field of drug discovery and signal transduction.

Core Mechanism of Action

This compound is a novel small molecule identified through high-throughput screening as a disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory (RII) subunits of protein kinase A (PKA).[1] Its primary mechanism involves binding to an allosteric site on the PKA regulatory subunits, which prevents their association with AKAPs.[1][2] This disruption leads to the delocalization of PKA from specific subcellular compartments, thereby interfering with the spatial and temporal specificity of cAMP signaling.[1][2] A notable secondary effect of this compound is the direct activation of PKA.[1][2]

Quantitative Data Summary

The following tables summarize the key quantitative data from the initial in vitro characterization of this compound and its derivatives.

| Assay | Molecule | Target Interaction | Result (IC₅₀) | Reference |

| Surface Plasmon Resonance (SPR) | This compound/27 | RIIβ - AKAP18δ | 10.7 ± 1.8 µM | [3] |

| Enzyme-Linked Immunosorbent Assay (ELISA) | This compound | RIIα - AKAP18δ | ~10 µM | [3] |

| Assay | Cell Line | Effect | Concentration Range | Reference |

| Dose-Response Study (Western Blot) | mpkCCD cells | Increased PKA activity | 100–1500 µM | [4] |

| Cardiac Myocyte Contractility | Rat | Increased contractility | Not specified | [1][2] |

Signaling Pathway Diagrams

The following diagrams illustrate the canonical AKAP-PKA signaling pathway and the mechanism of action of this compound.

Caption: Canonical AKAP-PKA Signaling Pathway.

Caption: this compound Mechanism of Action.

Experimental Protocols

ELISA-based Screening for AKAP-PKA Interaction Inhibitors

This assay was developed to identify small molecule inhibitors of the AKAP18δ-RIIα interaction.

-

Plate Coating: 384-well microtiter plates are coated with RIIα subunits of PKA.

-

Blocking: Plates are blocked to prevent non-specific binding.

-

Incubation with Inhibitor: this compound or other test compounds are added to the wells.

-

Addition of AKAP18δ: Full-length AKAP18δ is added to the wells and incubated to allow for binding to the coated RIIα.

-

Detection:

-

A primary antibody specific for AKAP18δ is added.

-

A secondary peroxidase-conjugated antibody is then added.

-

A chemiluminescent peroxidase substrate is used for detection, and the signal is read on a plate reader. A decrease in signal indicates inhibition of the interaction.[3]

-

-

Validation: The assay is validated using a known PKA anchoring disruptor peptide, such as AKAP18δ-L314E.[3]

In Vitro PKA Activity Assay (PepTag® Assay)

This assay measures the kinase activity of PKA.

-

Reaction Mixture: Recombinant RIIα and catalytic subunits of PKA are incubated in a reaction buffer.

-

Addition of this compound: this compound is added to the reaction mixture to assess its effect on PKA activity. cAMP is used as a positive control.

-

Substrate: A fluorescently labeled peptide substrate for PKA (e.g., PepTag® A1 Peptide) is added.

-

Kinase Reaction: The reaction is initiated by the addition of ATP and incubated at 30°C.

-

Separation: The phosphorylated and non-phosphorylated peptides are separated by agarose gel electrophoresis. The phosphorylated peptide migrates towards the positive electrode, while the non-phosphorylated peptide migrates towards the negative electrode.

-

Quantification: The phosphorylated peptide bands are excised from the gel and the fluorescence is quantified.

Cardiac Myocyte Contractility Assay

This cell-based assay evaluates the effect of this compound on the contractility of cultured cardiac myocytes.

-

Cell Culture: Primary rat cardiac myocytes are isolated and cultured.

-

Treatment: The cultured myocytes are treated with this compound at various concentrations.

-

Data Acquisition: Changes in myocyte contractility are measured. This can be done using various techniques, such as video-based motion detection or specialized equipment that measures sarcomere shortening.[5][6][7]

-

Analysis: Parameters such as contraction amplitude, velocity, and duration are analyzed to determine the effect of the compound. An increase in these parameters indicates a positive inotropic effect.[1][2]

Caption: Experimental Workflow for this compound.

References

- 1. Small molecule AKAP-protein kinase A (PKA) interaction disruptors that activate PKA interfere with compartmentalized cAMP signaling in cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Small Molecule AKAP-Protein Kinase A (PKA) Interaction Disruptors That Activate PKA Interfere with Compartmentalized cAMP Signaling in Cardiac Myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Measurement of Heart Contractility in Isolated Adult Human Primary Cardiomyocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Modulation of cardiomyocyte contractility and action potentials with chemogenetic chloride currents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Considerations for an In Vitro, Cell-Based Testing Platform for Detection of Drug-Induced Inotropic Effects in Early Drug Development. Part 2: Designing and Fabricating Microsystems for Assaying Cardiac Contractility With Physiological Relevance Using Human iPSC-Cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

FMP-API-1 Application Notes and Protocols for mpkCCD Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMP-API-1 is a cell-permeable disruptor of the interaction between A-kinase anchoring proteins (AKAPs) and the regulatory subunits of protein kinase A (PKA).[1][2][3] In the context of renal physiology, particularly in mouse cortical collecting duct (mpkCCD) cells, this compound has emerged as a valuable tool for investigating the vasopressin-independent regulation of the aquaporin-2 (AQP2) water channel.[1][2] These application notes provide detailed protocols for studying the effects of this compound on mpkCCD cells, along with data presentation and visualization of the underlying signaling pathways.

Mechanism of Action

This compound functions by dissociating PKA from AKAPs, leading to an increase in PKA activity within the cell.[1][2] This elevated PKA activity, in turn, modulates the phosphorylation state of AQP2, promoting its translocation to the apical membrane of mpkCCD cells and thereby increasing water permeability.[1][2] This action mimics the effects of vasopressin but occurs through a V2 receptor-independent mechanism.

Signaling Pathway

The signaling cascade initiated by this compound in mpkCCD cells leading to AQP2 trafficking is depicted below.

Caption: this compound signaling pathway in mpkCCD cells.

Quantitative Data Summary

The following tables summarize the dose-dependent effects of this compound on AQP2 phosphorylation and apical expression in mpkCCD cells.

Table 1: Dose-Response of this compound on AQP2 Phosphorylation

| This compound Concentration (µM) | AQP2 Phosphorylation at S256 (Fold Change vs. Control) | AQP2 Phosphorylation at S269 (Fold Change vs. Control) | AQP2 Dephosphorylation at S261 (Fold Change vs. Control) |

| 0 (Control) | 1.0 | 1.0 | 1.0 |

| 100 | Data not available | Data not available | Data not available |

| 300 | Data not available | Data not available | Data not available |

| 900 | Significantly high (constitutively) | Significant increase | Significant decrease |

| 1500 | Data not available | Data not available | Data not available |

Note: AQP2 phosphorylation at S256 is constitutively high in mpkCCD cells.[1] Data is presented qualitatively based on findings from cited literature.

Table 2: Effect of this compound on Apical AQP2 Expression

| Treatment | Apical AQP2 Expression (Fold Change vs. Control) |

| Control | 1.0 |

| This compound (900 µM) | Significant increase (comparable to dDAVP) |

| dDAVP (1 nM) | Significant increase |

Note: The efficacy of this compound in promoting AQP2 trafficking to the apical membrane is nearly equal to that of the vasopressin analog dDAVP.[1]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the effects of this compound on mpkCCD cells.

Experimental Workflow

Caption: General experimental workflow.

mpkCCD Cell Culture

-

Media Preparation : Prepare a modified Dulbecco's Modified Eagle's Medium (DMEM):Ham's F-12 (1:1) medium supplemented with 60 nM sodium selenite, 5 µg/mL transferrin, 50 nM dexamethasone, 1 nM triiodothyronine, 10 ng/mL epidermal growth factor, 5 µg/mL insulin, 2% fetal calf serum, and penicillin/streptomycin.[4]

-

Cell Seeding : Culture mpkCCD cells on permeable supports (e.g., Transwell®) to allow for polarization and formation of a monolayer.

-

Differentiation : Grow cells for at least 4-5 days post-confluence to ensure differentiation and expression of AQP2. To induce higher AQP2 expression, cells can be treated with 1 nM dDAVP for the last 96 hours of culture.[5]

This compound Treatment

-

Preparation of this compound Stock : Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a concentrated stock solution.

-

Treatment : Dilute the this compound stock solution in the cell culture medium to the desired final concentrations (e.g., 100-1500 µM).[3]

-

Incubation : Add the this compound containing medium to the basolateral side of the polarized mpkCCD cells and incubate for the desired time (e.g., 1 hour).[3]

Immunoblotting for AQP2 Phosphorylation

-

Cell Lysis : After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification : Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Western Blotting :

-

Separate equal amounts of protein on an SDS-PAGE gel.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for total AQP2, phospho-AQP2 (S256, S261, S269).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

-

Densitometry : Quantify the band intensities using image analysis software.

Immunofluorescence for AQP2 Localization

-

Fixation : After this compound treatment, wash the cells on the permeable supports with PBS and fix with 4% paraformaldehyde for 20 minutes at room temperature.[6]

-

Permeabilization : Permeabilize the cells with a buffer containing 0.3% Triton X-100.[6]

-

Blocking : Block non-specific binding sites with a suitable blocking solution (e.g., 1% BSA in PBS).

-

Primary Antibody Incubation : Incubate the cells with a primary antibody against AQP2 overnight at 4°C.

-

Secondary Antibody Incubation : Wash the cells and incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature.

-

Mounting and Imaging : Mount the permeable supports on glass slides and visualize the localization of AQP2 using a confocal microscope. Apical AQP2 expression will be observed as a distinct band at the top surface of the cells.[1]

Apical Surface Biotinylation

-

Biotinylation : After treatment, place the cells on ice and wash with ice-cold PBS. Add a sulfo-NHS-SS-biotin solution to the apical side of the cells and incubate for 30 minutes at 4°C.

-

Quenching : Quench the unreacted biotin by washing with a quenching buffer (e.g., PBS containing 100 mM glycine).

-

Cell Lysis : Lyse the cells in a lysis buffer.

-

Streptavidin Pulldown : Incubate the cell lysates with streptavidin-agarose beads to capture the biotinylated (apical) proteins.

-

Elution and Immunoblotting : Wash the beads and elute the bound proteins. Analyze the eluates by immunoblotting for AQP2 as described in Protocol 3. This will specifically detect AQP2 present on the apical membrane.[1]

References

- 1. AKAPs-PKA disruptors increase AQP2 activity independently of vasopressin in a model of nephrogenic diabetes insipidus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Effect of luminal flow on doming of mpkCCD cells in a 3D perfusable kidney cortical collecting duct model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hypotonicity-induced Reduction of Aquaporin-2 Transcription in mpkCCD Cells Is Independent of the Tonicity Responsive Element, Vasopressin, and cAMP - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Glucocorticoid Receptor Maintains Vasopressin Responses in Kidney Collecting Duct Cells - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for F-API-1 in a Mouse Model of Nephrogenic Diabetes Insipidus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nephrogenic Diabetes Insipidus (NDI) is a rare disorder characterized by the inability of the kidneys to concentrate urine, leading to excessive water loss and thirst. This condition arises from the unresponsiveness of renal collecting duct principal cells to the antidiuretic hormone arginine vasopressin (AVP). A key molecular player in this process is the aquaporin-2 (AQP2) water channel. In healthy individuals, AVP binding to the vasopressin V2 receptor (V2R) triggers a signaling cascade that results in the trafficking of AQP2 to the apical membrane of collecting duct cells, thereby increasing water reabsorption. In NDI, this process is disrupted, often due to mutations in the V2R or AQP2 genes.

FMP-API-1 is a small molecule that has emerged as a promising therapeutic candidate for NDI. It functions as an A-kinase anchoring protein (AKAP)-protein kinase A (PKA) interaction inhibitor.[1] By disrupting this interaction, this compound effectively increases PKA activity in the vicinity of its substrates, including AQP2.[2] This leads to the phosphorylation of AQP2 at key serine residues (such as Ser256, Ser261, and Ser269), promoting its translocation to the apical membrane and thereby restoring water reabsorption, independent of V2R activation.[2][3] These application notes provide a detailed protocol for utilizing this compound in a pharmacologically-induced mouse model of NDI.

Signaling Pathway of this compound in Rescuing AQP2 Trafficking

The following diagram illustrates the proposed mechanism of action for this compound in the context of NDI. In a healthy state, AVP binds to the V2R, activating a Gs protein, which in turn stimulates adenylyl cyclase (AC) to produce cyclic AMP (cAMP). cAMP then activates PKA, which is localized by AKAPs, leading to AQP2 phosphorylation and membrane insertion. In NDI caused by V2R dysfunction, this pathway is blocked. This compound bypasses the need for V2R activation by directly disrupting the AKAP-PKA interaction, leading to increased localized PKA activity and subsequent AQP2 phosphorylation and trafficking.

Caption: this compound signaling pathway in NDI.

Experimental Protocols

Induction of NDI in a Mouse Model

A reliable and acute model of NDI can be induced pharmacologically using the V2R antagonist, tolvaptan.

Materials:

-

C57BL/6 mice (male, 8-10 weeks old)

-

Tolvaptan (powder)

-

Dimethyl sulfoxide (DMSO)

-

Osmotic minipumps (e.g., Alzet model 1003D or similar)

-

Surgical tools for subcutaneous implantation

-

Anesthesia (e.g., isoflurane)

Procedure:

-

Prepare the tolvaptan solution. Dissolve tolvaptan in DMSO to a concentration that will deliver a dose of 25 mg/kg/day based on the pump's flow rate and the average weight of the mice.[4]

-

Anesthetize the mice using isoflurane.

-

Surgically implant the osmotic minipumps subcutaneously in the dorsal region of the mice.

-

Allow the mice to recover for 24 hours. This period of tolvaptan infusion is sufficient to induce a state of NDI characterized by polyuria and low urine osmolality.[2][4]

Preparation and Administration of this compound

Materials:

-

This compound or a more potent derivative such as this compound/27

-

Phosphate-buffered saline (PBS) or other suitable vehicle

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Prepare the this compound solution. The exact dose may require optimization, but based on related compounds and in vitro studies, a starting point for in vivo administration would be in the range of 1-10 mg/kg. Dissolve the compound in a suitable vehicle such as PBS. Sonication may be required to aid dissolution.

-

Following the 24-hour NDI induction period with tolvaptan, administer this compound via intraperitoneal (IP) injection.[2]

-

The treatment schedule may vary. A single injection can be used to assess acute effects, or multiple injections over several days can be administered to evaluate a more sustained response.

Evaluation of this compound Efficacy

a) Metabolic Cage Studies for Urine Collection and Water Intake Measurement

Materials:

-

Metabolic cages

-

Balances for measuring water intake and urine output

-

Osmometer (freezing-point depression or vapor pressure)

Procedure:

-

Acclimatize mice to the metabolic cages for at least 24 hours before the start of the experiment.

-

After NDI induction and subsequent this compound treatment, house the mice individually in metabolic cages for 24-hour periods to collect urine and measure water intake.

-

At the end of each collection period, measure the total urine volume and water consumption.

-

Centrifuge the collected urine to remove any debris.

-

Measure the urine osmolality using an osmometer. A 1:10 dilution of the urine with deionized water may be necessary for accurate measurement.

b) Tissue Collection and Processing

Procedure:

-